1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine
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Overview
Description
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with pyridine derivatives under controlled conditions. For instance, the Mannich reaction, which involves the condensation of naphthalen-2-ol with formaldehyde and a secondary amine, can be used to introduce the pyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through methods such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- **2-(2-Hydroxynaphthalen-1-yl)benzoic acid
- **4-(2-Hydroxynaphthalen-1-yl)pyridine
Uniqueness
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine is unique due to its combination of naphthalene and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
790229-53-7 |
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Molecular Formula |
C40H30N4O2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C20H14O2.2C10H8N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-12,21-22H;2*1-8H |
InChI Key |
WCGCECJAFQRKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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